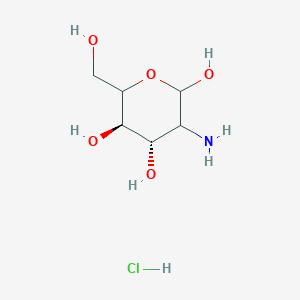
cis-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Acetic Acid
Carbonylation of Methanol: Acetic acid is industrially produced via the carbonylation of methanol. The process involves three steps
-
(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
- These compounds can be synthesized through asymmetric synthesis involving organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under specific conditions can yield these stereoisomers .
Industrial Production Methods
-
Acetic Acid
- The Monsanto process, developed in the 1960s, is a widely used industrial method for producing acetic acid. It involves the rhodium-iodine catalyzed carbonylation of methanol .
-
Pyrrolidinone Derivatives
- Industrial production methods for these derivatives are less common but can involve similar asymmetric synthesis techniques used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
-
Acetic Acid
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.
-
Pyrrolidinone Derivatives
- These compounds can undergo various organic reactions, including nucleophilic addition and substitution reactions. The specific conditions and reagents depend on the desired products .
Common Reagents and Conditions
-
Acetic Acid
-
Pyrrolidinone Derivatives
Major Products Formed
-
Acetic Acid
-
Pyrrolidinone Derivatives
Scientific Research Applications
-
Acetic Acid
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways.
Medicine: Used in the production of pharmaceuticals.
Industry: Used in the production of plastics, textiles, and food preservatives.
-
Pyrrolidinone Derivatives
Chemistry: Used as intermediates in organic synthesis.
Medicine: Investigated for their pharmacological properties.
Mechanism of Action
-
Acetic Acid
- Acetic acid acts as a weak acid, donating protons in aqueous solutions. It can also act as a nucleophile in organic reactions .
-
Pyrrolidinone Derivatives
Comparison with Similar Compounds
-
Acetic Acid
- Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use and relatively low toxicity .
-
Pyrrolidinone Derivatives
- Similar compounds include other amino-hydroxy pyrrolidinones. The specific stereochemistry of (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one makes them unique in terms of their biological activity and potential applications .
Properties
IUPAC Name |
acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N2O2.2C2H4O2/c2*1-3-2-7(9)5(8)4(3)6;2*1-2(3)4/h2*3-4,9H,2,6H2,1H3;2*1H3,(H,3,4)/t2*3-,4-;;/m10../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZKMAYHKMNQE-FGCWDYKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O.CC1CN(C(=O)C1N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O.C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B8056656.png)
![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)

![Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8056670.png)
![1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium Hexafluorophosphate](/img/structure/B8056683.png)
![4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol](/img/structure/B8056697.png)

